Synthetic Efficiency: Yield Comparison for Production via 4-Chloropyridine Route
The synthetic route utilizing 4-chloropyridine hydrochloride and 4-aminophenol to produce 4-(4-Aminophenoxy)pyridine achieves a significantly higher yield compared to the alternative route via 4-(4-nitrophenoxy)pyridine reduction [1]. This direct comparison of synthetic pathways provides a clear basis for process selection in laboratory or pilot-scale production.
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | Approximately 96% yield |
| Comparator Or Baseline | Yield via reduction of 4-(4-nitrophenoxy)pyridine: Approximately 73% |
| Quantified Difference | Approximately 23 percentage points higher yield (96% vs. 73%) |
| Conditions | Reaction of 4-aminophenol with 4-chloropyridine hydrochloride in the presence of potassium tert-butoxide in DMPU/DMF solvent at 100 °C, compared to catalytic hydrogenation of 4-(4-nitrophenoxy)pyridine [1][2]. |
Why This Matters
The higher-yielding route is more atom-economical and cost-effective for producing larger quantities, which is a critical factor in procurement decisions for scale-up or commercial synthesis [1].
- [1] Chem960. 4-(4-Aminophenoxy)pyridine synthetic routes. Retrieved from mip.chem960.com. View Source
- [2] US Patent US07652022B2. Polysubstituted pyridine compound, preparation method, use and pharmaceutical composition. View Source
